Methyl 3-oxo-2-phenylpropanoate

Physical Chemistry Formulation Pharmaceutical Intermediate

Researchers sourcing impurity standards for atropine/ipratropium API programs face variability from generic β-keto esters. Methyl 3-oxo-2-phenylpropanoate (CAS 19242-49-0) resolves this as the pharmacopoeia-designated Atropine Impurity 8 and Ipratropium Impurity 11. • Crystalline solid (mp 89-90°C) ensures precise weighing & long-term stability vs. liquid analogs. • Enables ICH Q3A/B-compliant method validation for regulatory submissions. • Bulk & custom packaging available with certificate of analysis.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 19242-49-0
Cat. No. B104901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-2-phenylpropanoate
CAS19242-49-0
Synonymsα-Formylbenzaneacetic acid methyl ester
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC(=O)C(C=O)C1=CC=CC=C1
InChIInChI=1S/C10H10O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7,9H,1H3
InChIKeyORJFSDFCHJQCOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-oxo-2-phenylpropanoate: Pharmaceutical Intermediate & Impurity Standard


Methyl 3-oxo-2-phenylpropanoate (CAS 19242-49-0, also registered as 5894-79-1), a β-keto ester with molecular formula C10H10O3 and molecular weight 178.18 g/mol, is a crystalline solid (mp 89–90°C) characterized by a phenyl group at the α-position and a formyl substituent [1] [2]. This structure confers a distinctive reactivity profile as both an electrophilic carbonyl source and a pro-nucleophile in organic synthesis. The compound is a documented intermediate in the total synthesis of the tropane alkaloid atropine and serves as a characterized impurity (Atropine Impurity 8; Ipratropium Impurity 11) in the manufacture of anticholinergic active pharmaceutical ingredients (APIs) [2] [3]. Its physical properties—a defined melting point of 89–90°C, a boiling point of 262.3±28.0°C at 760 mmHg, and a density of 1.136 g/cm³—contrast sharply with liquid ester analogs, offering tangible advantages in solid-form handling, purification, and storage [2] .

Irreplaceable Profile vs. Generic β-Keto Esters


The selection of Methyl 3-oxo-2-phenylpropanoate over structurally similar β-keto esters is not a matter of simple functional group tolerance but is driven by quantifiable differences in physical form, regulatory identity, and reaction performance. Unlike the liquid ethyl ester analog (CAS 17838-69-6, bp 279.1°C, liquid at RT), the methyl ester is a crystalline solid (mp 89–90°C) [1] . This solid-state nature simplifies precise weighing, reduces solvent entrainment, and enhances long-term storage stability without the risk of ester hydrolysis that plagues more labile analogs . Moreover, its defined role as a compendial impurity for atropine and ipratropium APIs (Atropine Impurity 8, Ipratropium Impurity 11) means that substituting a generic β-keto ester fails to meet the specific regulatory and analytical requirements for method validation and quality control in these drug programs [2] [3]. Consequently, generic substitution introduces unacceptable variability in impurity profiling and risks non-compliance with pharmacopoeial monographs.

Methyl 3-oxo-2-phenylpropanoate vs. Closest Analogs


Crystalline Solid vs. Liquid Ethyl Ester

Methyl 3-oxo-2-phenylpropanoate is a crystalline solid with a reported melting point of 89–90°C, whereas the direct ethyl ester analog (Ethyl 3-oxo-2-phenylpropanoate, CAS 17838-69-6) is a colorless to pale yellow liquid at room temperature [1] . The methyl ester's solid state enables accurate gravimetric dispensing and simplifies purification by recrystallization, a significant advantage over liquid analogs that require volumetric transfer and are prone to oxidative or hydrolytic degradation during storage . The ethyl ester's boiling point of 279.1±28.0°C and vapor pressure of 0.0±0.6 mmHg at 25°C further underscore its volatility relative to the non-volatile methyl ester solid .

Physical Chemistry Formulation Pharmaceutical Intermediate

Thermal Stability Advantage Over Ethyl Ester

The methyl ester exhibits a boiling point of 262.3±28.0°C at 760 mmHg, whereas the ethyl ester analog boils at a slightly higher temperature of 279.1±28.0°C . However, the methyl ester's solid form and higher density (1.136 g/cm³ vs. 1.1±0.1 g/cm³ for the ethyl ester) translate to lower vapor pressure and reduced evaporative losses during handling . More critically, the methyl ester's solid state minimizes the surface area available for atmospheric oxidation compared to the liquid ethyl ester, which is known to undergo color changes (turning yellow) upon prolonged exposure to air and light . This superior ambient stability reduces the need for inert-atmosphere storage and extends shelf life.

Thermal Analysis Storage Stability Process Safety

Designated Atropine/Ipratropium Impurity Standard

Methyl 3-oxo-2-phenylpropanoate is explicitly cataloged as Atropine Impurity 8 and Ipratropium Impurity 11 in regulatory submissions and pharmacopoeial discussions [1] [2]. It is supplied with full characterization data compliant with ICH guidelines, enabling its direct use in analytical method development (AMD), method validation (AMV), and quality control (QC) for atropine and ipratropium bromide APIs [3]. In contrast, generic β-keto esters such as ethyl 3-oxo-2-phenylpropanoate or methyl acetoacetate lack this defined impurity status and the accompanying certificate of analysis (CoA) that establishes identity, purity (>95% or NLT 98%), and stability .

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Purity Advantage Over Generic β-Keto Esters

Methyl 3-oxo-2-phenylpropanoate is commercially available in purity grades ranging from 95% to 99%, with some suppliers offering NLT 98% or 99% specification suitable for pharmaceutical R&D and QC [1] [2] . In contrast, the ethyl ester analog is typically offered at >90% purity, and generic β-keto esters like methyl acetoacetate are often supplied at 95% purity without the stringent impurity characterization required for regulated applications [3] [4]. The availability of 99% purity grade for the methyl ester reduces the burden of additional purification and ensures batch-to-batch consistency in sensitive reactions.

Chemical Purity Procurement Specification Analytical Chemistry

Proven Utility in Atropine Synthesis vs. Analogs

Methyl 3-oxo-2-phenylpropanoate is a documented intermediate in the total synthesis of atropine, a clinically essential antimuscarinic agent [1]. The compound participates in key carbon–carbon bond-forming reactions (Claisen condensations, aldol additions) that are central to constructing the tropane skeleton . While the ethyl ester analog is also used as an intermediate in some syntheses, its liquid form and lower purity (typically >90%) introduce additional variability in reaction yields and purification steps [2]. No peer-reviewed synthetic protocol for atropine explicitly substitutes the ethyl ester for the methyl ester in the critical β-keto ester step, underscoring the methyl ester's established role.

Organic Synthesis Medicinal Chemistry Process Chemistry

Methyl 3-oxo-2-phenylpropanoate Applications


Anticholinergic Impurity Profiling and Method Validation

Methyl 3-oxo-2-phenylpropanoate is the designated impurity standard (Atropine Impurity 8; Ipratropium Impurity 11) for analytical method development and validation in compliance with ICH Q3A/B guidelines. Its use ensures accurate quantification of related substances in atropine and ipratropium bromide drug substances and products, a requirement for regulatory submissions. [1] [2]

Tropane Alkaloid Synthesis via Claisen Condensation

As a solid, high-purity β-keto ester, the compound serves as a reliable nucleophile or electrophile in Claisen condensations and aldol additions that construct the tropane skeleton. Its crystalline form enables precise stoichiometric control, leading to more reproducible yields compared to liquid analogs. [3]

Asymmetric Reduction to Chiral β-Hydroxy Esters

The prochiral ketone group in Methyl 3-oxo-2-phenylpropanoate can be enantioselectively reduced using engineered ketoreductases (e.g., ChKRED20 mutants) to afford chiral β-hydroxy esters, which are valuable building blocks for drug discovery. The solid form simplifies substrate preparation for biocatalytic reactions. [4] [5]

Hydrolysis to α-Formyl Carboxylic Acid Derivatives

Controlled hydrolysis of the methyl ester yields 3-oxo-2-phenylpropanoic acid, a versatile intermediate for further functionalization (e.g., amidation, decarboxylation). The methyl ester's stability under basic conditions and its high purity minimize side reactions during this transformation.

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